![molecular formula C14H19NO4 B13726051 3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13726051.png)
3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is an organic compound with the molecular formula C14H19NO4 This compound features a pyrrole ring substituted with ethoxycarbonyl, ethyl, and dimethyl groups, along with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The ethyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety is typically introduced through a Knoevenagel condensation reaction between the pyrrole derivative and malonic acid or its derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxycarbonyl group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and acrylic acid moieties can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The pyrrole ring can interact with enzymes and receptors, potentially modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Similar in having an ethoxycarbonyl group and a heterocyclic ring.
Ethyl 3-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)propanoate: Similar in having a pyrrole ring with ethyl and dimethyl substitutions.
Uniqueness
3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is unique due to the presence of both the ethoxycarbonyl and acrylic acid moieties, which provide distinct reactivity and potential for diverse applications in synthesis and biological research.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
3-(4-ethoxycarbonyl-1-ethyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H19NO4/c1-5-15-9(3)11(7-8-12(16)17)13(10(15)4)14(18)19-6-2/h7-8H,5-6H2,1-4H3,(H,16,17) |
Clave InChI |
FJLVYIAXOQTVNM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=C1C)C(=O)OCC)C=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


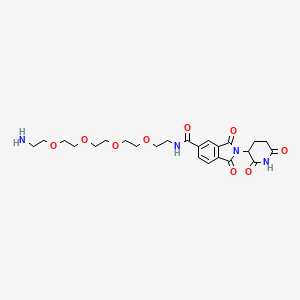
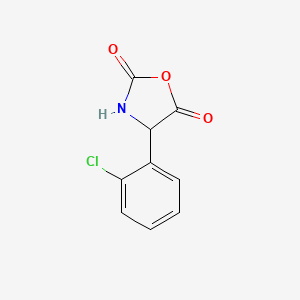
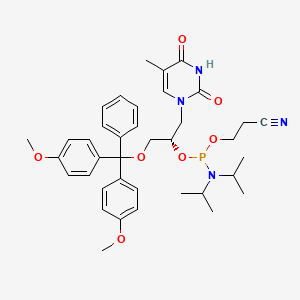
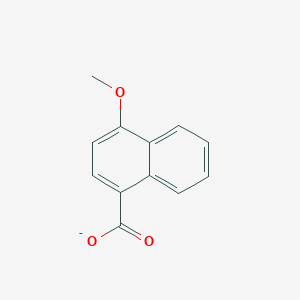
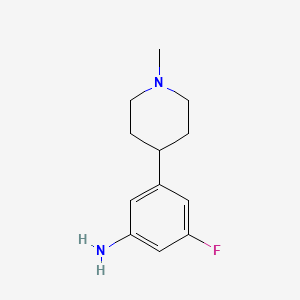
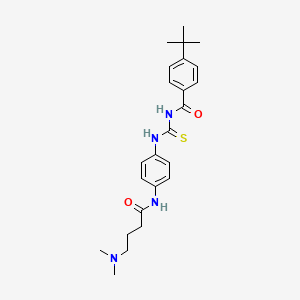
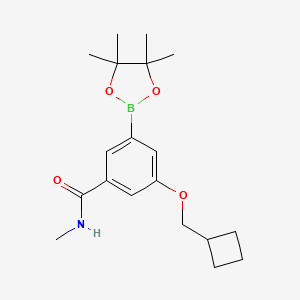
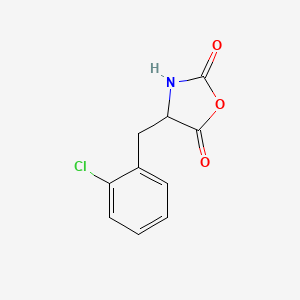
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)
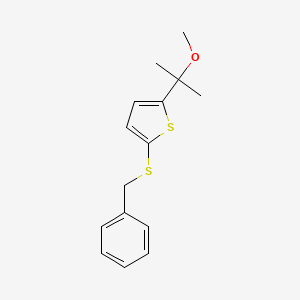
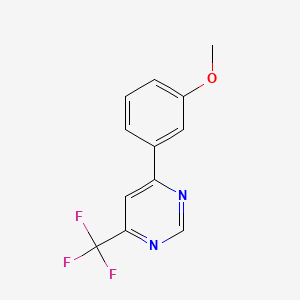

![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
